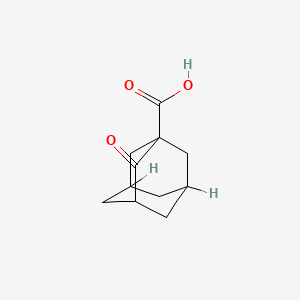

2-Oxoadamantane-1-carboxylic acid

概要

説明

2-Oxoadamantane-1-carboxylic acid is a cyclic carboxylic acid that belongs to the class of adamantane derivatives . It has a molecular weight of 194.23 .

Molecular Structure Analysis

The IUPAC name for 2-Oxoadamantane-1-carboxylic acid is 2-oxo-1-adamantanecarboxylic acid . The InChI code for this compound is 1S/C11H14O3/c12-9-8-2-6-1-7 (3-8)5-11 (9,4-6)10 (13)14/h6-8H,1-5H2, (H,13,14) .Physical And Chemical Properties Analysis

2-Oxoadamantane-1-carboxylic acid has a melting point of 167-169°C . Like other carboxylic acids, it is likely to have strong intermolecular attractive forces due to hydrogen bonding .科学的研究の応用

1. Biotechnological Preparation and Organic Synthesis

2-Oxoadamantane-1-carboxylic acid, a type of oxo-carboxylic acid, is significant in organic synthesis. Biotechnological methods have been developed for the preparation of oxo- and hydroxycarboxylic acids, including 2-oxoadamantane-1-carboxylic acid, under environmentally friendly conditions. These acids serve as new building blocks in organic synthesis, particularly for hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids, contributing to advances in total synthesis and pharmaceutical research (Aurich et al., 2012).

2. Electrophoretic Properties and Surface Activity

Research on the polarographic properties of 2-oxoadamantane has shown similarities to other adamantane and camphor derivatives. The surface activity of these compounds, including 2-oxoadamantane-1-carboxylic acid, is a key factor in their behavior in electrochemical applications, which can be relevant in various fields like sensor technology and electroplating (Frumkin et al., 1974).

3. Carboxylic Acids in Photoredox Catalysis

The application of carboxylic acids, such as 2-oxoadamantane-1-carboxylic acid, as activation groups in photoredox catalysis has been explored. This approach involves using visible light-mediated photoredox catalysis for radical Michael additions, demonstrating the versatility of carboxylic acids in chemical transformations and synthesis (Chu et al., 2014).

4. Role in Aqueous Dispersion and Electrophoretic Deposition

Studies have shown the impact of carboxylic acids on the electrophoretic deposition and aqueous dispersion properties of materials like ZrO2. This research is crucial for understanding how 2-oxoadamantane-1-carboxylic acid and similar compounds can modify the surface properties of particles, leading to applications in materials science and nanotechnology (Hanaor et al., 2013).

5. Structural Characterization and Pharmaceutical Applications

The structural characterization of 2-oxoadamantane-1-carboxylic acid derivatives has been explored, highlighting their potential in pharmaceutical applications. Such studies provide insights into the molecular configurations of these compounds, which is vital for understanding their interactions and effectiveness in drug development (Delgado et al., 2019).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-oxoadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-9-8-2-6-1-7(3-8)5-11(9,4-6)10(13)14/h6-8H,1-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREOOLZKVAFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxoadamantane-1-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)

![5-[(4-Methoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2368931.png)

![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)